1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole 1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1853185-31-5
VCID: VC2964971
InChI: InChI=1S/C10H7F2IN2/c11-8-1-7(2-9(12)3-8)5-15-6-10(13)4-14-15/h1-4,6H,5H2
SMILES: C1=C(C=C(C=C1F)F)CN2C=C(C=N2)I
Molecular Formula: C10H7F2IN2
Molecular Weight: 320.08 g/mol

1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole

CAS No.: 1853185-31-5

Cat. No.: VC2964971

Molecular Formula: C10H7F2IN2

Molecular Weight: 320.08 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole - 1853185-31-5

CAS No. 1853185-31-5
Molecular Formula C10H7F2IN2
Molecular Weight 320.08 g/mol
IUPAC Name 1-[(3,5-difluorophenyl)methyl]-4-iodopyrazole
Standard InChI InChI=1S/C10H7F2IN2/c11-8-1-7(2-9(12)3-8)5-15-6-10(13)4-14-15/h1-4,6H,5H2
Standard InChI Key CKCYKAXCPATYNA-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1F)F)CN2C=C(C=N2)I
Canonical SMILES C1=C(C=C(C=C1F)F)CN2C=C(C=N2)I

Chemical Identity and Structural Properties

1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole belongs to the heterocyclic family of pyrazoles, featuring a five-membered ring with two adjacent nitrogen atoms. The compound's structure is characterized by three key components: a pyrazole core, a 3,5-difluorobenzyl group attached to one of the nitrogen atoms, and an iodine atom at the 4-position of the pyrazole ring. This specific arrangement of functional groups provides the compound with unique chemical and biological properties.

Basic Physicochemical Properties

The compound's fundamental chemical and physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole

PropertyValue
CAS Number1853185-31-5
Molecular FormulaC₁₀H₇F₂IN₂
Molecular Weight320.08 g/mol
IUPAC Name1-[(3,5-difluorophenyl)methyl]-4-iodopyrazole
Standard InChIInChI=1S/C10H7F2IN2/c11-8-1-7(2-9(12)3-8)5-15-6-10(13)4-14-15/h1-4,6H,5H2
Standard InChIKeyCKCYKAXCPATYNA-UHFFFAOYSA-N
SMILES NotationC1=C(C=C(C=C1F)F)CN2C=C(C=N2)I
PubChem Compound ID105407450

The compound features a relatively high molecular weight due to the presence of the iodine atom, which contributes significantly to its mass and influences its physical properties. The difluorobenzyl group contributes to the compound's lipophilicity, while the iodine atom serves as an important reactive site that can be leveraged for further chemical modifications.

Structural Characteristics

The structural architecture of 1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole comprises several distinctive features:

  • The pyrazole core forms a planar, aromatic five-membered ring with two adjacent nitrogen atoms at positions 1 and 2.

  • The 3,5-difluorobenzyl group is attached to the N1 position of the pyrazole ring via a methylene bridge.

  • The iodine atom is positioned at the C4 position of the pyrazole ring.

  • The fluorine atoms occupy the meta positions (3 and 5) on the benzyl group, creating a symmetrical substitution pattern.

This specific structural arrangement influences the compound's reactivity, especially at the iodine-substituted position, which serves as a potential site for further synthetic modifications through various coupling reactions.

Biological and Pharmaceutical Significance

The 1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole compound belongs to the broader class of pyrazole derivatives, which have demonstrated diverse biological activities. While specific biological data for this exact compound is limited, its structural features suggest potential applications in several therapeutic areas.

Structure-Activity Relationships

Several structural features contribute to the potential biological activity of 1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole:

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole, it is informative to compare it with structurally related compounds.

Comparison with Positional Isomers

One of the closest structural analogs is 1-(3,4-Difluorobenzyl)-4-iodo-1H-pyrazole, which differs only in the position of one fluorine atom on the benzyl group. This seemingly minor difference can significantly impact chemical reactivity, biological activity, and physicochemical properties.

Table 2: Comparison of 1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceCAS Number
1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazoleC₁₀H₇F₂IN₂320.08 g/molFluorine atoms at 3,5-positions1853185-31-5
1-(3,4-Difluorobenzyl)-4-iodo-1H-pyrazoleC₁₀H₇F₂IN₂320.08 g/molFluorine atoms at 3,4-positionsNot specified
4-Iodo-1H-pyrazoleC₃H₃IN₂194.97 g/molNo benzyl substituent3469-69-0
3-(1,1-difluoroethyl)-4-iodo-1H-pyrazoleC₅H₅F₂IN₂258.01 g/molDifluoroethyl at C3 instead of benzyl at N12445791-43-3

The 3,5-difluoro substitution pattern in the target compound creates a symmetrical arrangement around the aromatic ring, potentially affecting electronic distribution, dipole moment, and molecular packing in the solid state differently from the 3,4-difluoro arrangement in the related compound .

Comparison with Other Halogenated Pyrazoles

4-Halogenated pyrazoles, including 4-fluoropyrazole, 4-chloropyrazole, 4-bromopyrazole, and 4-iodopyrazole, form an important series with distinctive properties:

  • The fluoro derivative typically exhibits the strongest hydrogen-bonding capacity among the halogenated series

  • The iodo derivative (like our target compound) possesses the highest reactivity for nucleophilic substitution and coupling reactions

  • Crystal packing arrangements differ significantly across the series, with the bromo and chloro analogs forming trimeric hydrogen-bonding motifs, while the fluoro and iodo analogs form catemeric chains in their crystal structures

This comparison highlights how the specific halogen substituent can drastically alter both physical properties and chemical reactivity, even within a closely related series of compounds.

Applications in Synthesis and Materials Science

The strategic combination of functionalities in 1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole makes it particularly valuable in several synthetic applications.

Utility as a Synthetic Intermediate

The iodine substituent at the C4 position of the pyrazole ring serves as an excellent handle for further synthetic modifications, including:

  • Cross-coupling reactions: The compound can undergo various palladium-catalyzed coupling reactions (e.g., Suzuki, Sonogashira, Stille) to introduce carbon-carbon bonds at the C4 position, enabling access to more complex structures

  • Nucleophilic substitution: The reactive C-I bond allows for nucleophilic displacement reactions, potentially introducing various functional groups including alkoxy, amino, or thiol substituents

  • Metal-halogen exchange: Treatment with organolithium or Grignard reagents can facilitate metal-halogen exchange, generating organometallic intermediates for subsequent functionalization

Materials Science Applications

Pyrazole derivatives with similar structural features have found applications in materials science, including:

  • Coordination chemistry: The nitrogen atoms in the pyrazole ring can coordinate with metal ions, forming complexes with interesting photophysical or catalytic properties

  • Photophysical materials: Appropriately functionalized pyrazoles can exhibit fluorescence or phosphorescence, making them useful in optical materials and sensors

  • Liquid crystals: The anisotropic molecular shape, enhanced by the linear arrangement of the benzyl and pyrazole rings, may confer liquid crystalline properties under appropriate conditions

Current Research Trends and Future Directions

Research involving 1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole and related compounds continues to evolve, with several emerging trends and future directions.

Emerging Synthetic Methodologies

Recent advances in synthetic chemistry have opened new avenues for the preparation and functionalization of halogenated pyrazoles:

  • Transition metal-free approaches: New methods for synthesizing 4-iodopyrazoles using molecular iodine in transition metal-free conditions provide more sustainable and economical routes

  • Multicomponent reactions: One-pot multicomponent approaches for the preparation of functionalized pyrazoles reduce waste and increase synthetic efficiency

  • Flow chemistry applications: Continuous flow methods may offer advantages in scaling up the synthesis of these compounds, particularly for reactions involving hazardous intermediates or requiring precise temperature control

Future Applications

The unique structural features of 1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole suggest several promising future applications:

  • Fragment-based drug discovery: The compound's relatively small size and distinctive structural features make it a potential fragment for use in fragment-based drug discovery approaches

  • Bioorthogonal chemistry: The reactive iodine position provides opportunities for bioorthogonal chemistry applications, including late-stage functionalization of biomolecules

  • Radiopharmaceuticals: The compound could potentially serve as a precursor for radiopharmaceuticals, where the iodine atom could be exchanged for radioactive isotopes for imaging or therapeutic applications

  • Materials science innovations: Further exploration of the compound's properties could lead to applications in functional materials, including sensors, organic electronics, or specialized polymers

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